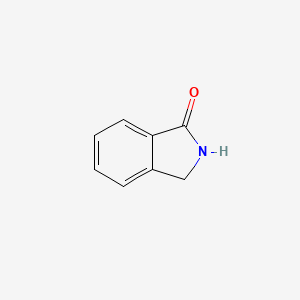

Phthalimidine

Descripción

Significance of the Isoindolin-1-one Scaffold in Organic Chemistry

The isoindolin-1-one scaffold is recognized as a "privileged structure" in the field of medicinal chemistry. nih.gov This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. The structural rigidity of the bicyclic system, combined with the potential for substitution at various positions, allows for the fine-tuning of steric and electronic properties to achieve desired biological activity and selectivity.

In synthetic organic chemistry, the isoindolin-1-one core is a valuable building block for the construction of more complex molecular architectures. researchgate.net Its presence in numerous alkaloids and other biologically active compounds has spurred the development of a plethora of synthetic methodologies for its construction. researchgate.net These methods often involve transition metal-catalyzed reactions, multicomponent reactions, and various cyclization strategies, providing access to a wide diversity of substituted isoindolin-1-one derivatives. nih.govnih.gov The reactivity of the lactam moiety within the isoindolin-1-one scaffold also allows for further chemical transformations, expanding its utility in the synthesis of novel compounds. nih.gov

Natural Occurrence and Biological Relevance of Isoindolin-1-one Derivatives

The isoindolin-1-one structural motif is present in a variety of naturally occurring compounds isolated from plants and microorganisms. nih.gov These natural products exhibit a remarkable range of biological activities, underscoring the importance of this scaffold in chemical biology.

Several alkaloids containing the isoindolin-1-one core have been identified, including lennoxamine, chilenine, and magallanesine. These compounds have demonstrated various biological effects, contributing to the interest in this class of molecules. Another example is vitedoamine A, which also features the isoindolin-1-one skeleton. researchgate.net

The biological relevance of isoindolin-1-one derivatives is extensive, with activities spanning multiple therapeutic areas. nih.gov Research has shown that compounds containing this scaffold can exhibit anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net For instance, certain derivatives have been investigated for their potential as HIV-1 inhibitors and for their activity against various cancer cell lines. researchgate.net The diverse biological profiles of these natural and synthetic compounds highlight the therapeutic potential of the isoindolin-1-one scaffold. nih.gov

| Natural Product | Biological Relevance |

| Lennoxamine | Alkaloid with noted biological activities |

| Chilenine | Alkaloid with noted biological activities |

| Magallanesine | Alkaloid with noted biological activities |

| Vitedoamine A | Natural product containing the isoindolin-1-one core |

| Staurosporine | Precursor to Midostaurin (B1676583), an anticancer agent |

Historical Context of Isoindolin-1-one Research and Development

Interest in isoindoline (B1297411) derivatives, the broader class to which isoindolin-1-ones belong, began to grow significantly with the isolation of the first natural derivatives in the early 1960s. doaj.org One of the earliest and most well-known drugs containing an isoindoline-related core is Thalidomide (B1683933), which was developed in the late 1950s. preprints.org Although it contains an isoindoline-1,3-dione (phthalimide) ring, its development brought attention to the potential biological activities of this class of compounds. preprints.org

The discovery of naturally occurring isoindolin-1-one compounds with diverse biological activities spurred further research into their synthesis and pharmacological properties. nih.gov Over the decades, numerous synthetic methods have been developed to access the isoindolin-1-one scaffold and its derivatives. organic-chemistry.org Early methods often relied on the cyclization of 2-cyanobenzamide or the reaction of phthalic anhydride with primary amines. researchgate.netmdpi.com More recent advancements have introduced more sophisticated and efficient strategies, including transition metal-catalyzed C-H activation and multicomponent reactions. nih.gov

The evolution of synthetic methodologies has been paralleled by an expanding understanding of the structure-activity relationships of isoindolin-1-one derivatives. This has enabled medicinal chemists to design and synthesize novel compounds with improved potency and selectivity for various biological targets.

Overview of Research Trajectories for Isoindolin-1-one

Current research on isoindolin-1-one continues to be a vibrant and rapidly evolving field. A major focus remains on the development of novel and efficient synthetic methodologies to construct this privileged scaffold. nih.gov Researchers are exploring green chemistry approaches, such as ultrasonic-assisted synthesis, to create these compounds under milder and more environmentally friendly conditions. nih.govrsc.orgrsc.org There is also significant interest in the use of multicomponent reactions to generate molecular diversity and rapidly assemble libraries of isoindolin-1-one derivatives for biological screening. nih.gov

In the realm of medicinal chemistry, the isoindolin-1-one scaffold is being extensively explored for its therapeutic potential in a wide range of diseases. nih.gov Ongoing research is focused on designing derivatives with potent and selective activity as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net Structure-activity relationship (SAR) studies are being conducted to understand how different substituents on the isoindolin-1-one core influence biological activity, with the aim of developing next-generation drug candidates. nih.gov The versatility of the isoindolin-1-one scaffold ensures its continued importance in the discovery of new therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZQEOJJUGGUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197391 | |

| Record name | 2,3-Dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-91-1 | |

| Record name | Isoindolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isoindolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41DB5814AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Isoindolin 1 One and Its Derivatives

Modern and Efficient Synthetic Protocols

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer highly efficient and atom-economical pathways for the synthesis of complex molecules like isoindolin-1-ones by combining three or more reactants in a single synthetic operation. This approach minimizes purification steps, reduces waste, and often allows for rapid access to diverse chemical libraries.

Several Ugi-type multicomponent reactions (MCRs) have been successfully employed for the synthesis of isoindolin-1-one derivatives. A common starting material in these reactions is methyl 2-formylbenzoate (B1231588), which reacts with various amines and other components under acidic conditions to yield the desired heterocyclic compounds in a facile and efficient one-pot procedure. researchgate.netnih.gov For instance, a Ugi four-component domino dicyclization strategy has been developed, enabling the one-step construction of diverse 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones. This method utilizes (N-isocyanimine)triphenylphosphorane, methyl 2-formylbenzoate, primary amines, and carboxylic acids, achieving good yields without the need for additional additives. researchgate.net

Another MCR approach involves modified diastereoselective Kabachnik–Fields reactions for the synthesis of isoindolin-1-one-3-phosphonates. This method typically involves the reaction of aromatic amines with 2-formylbenzoic acid and dimethyl phosphonate (B1237965). When conducted under solvent and catalyst-free conditions at 80 °C, this one-pot reaction can yield isoindolin-1-one-3-phosphonates with good yields and high diastereoselectivity. For example, the reaction of 2-formylbenzoic acid with (S)- or (R)-amines and dimethyl phosphonate furnished isoindolin-1-one-3-phosphonates in up to 75% yield with a 95:05 diastereoisomeric ratio when using (S)-methylbenzylamine. beilstein-journals.org

Transition metal catalysis also plays a significant role in one-pot multicomponent syntheses of isoindolin-1-ones. A rhodium(III)-catalyzed multicomponent dehydrogenative annulation strategy allows for the one-pot synthesis of isoindolin-1-imine derivatives (structurally related to isoindolin-1-ones) from diarylimines, vinyl ketones, and simple amines. This process involves the activation of multiple C–H and N–H bonds, leading to the formation of new C–C and C–N bonds. rsc.org Similarly, a practical one-pot isoindolinone synthesis has been achieved through rhodium(III) relay catalysis, transforming various commercially available aldehydes into γ-lactams (isoindolinones) in good yields. A notable advantage of this protocol is that it obviates the need for pre-preparation of amide substrates, as the rhodium(III) catalyst participates in independent reactions within the one-pot system. acs.org

Copper-catalyzed cascade annulation represents another effective three-component strategy for synthesizing 2,3-diarylisoindolin-1-ones. This method involves 2-formylbenzonitrile, arenes, and diaryliodonium salts, proceeding via a copper-catalyzed tandem C–N/C–C bond formation to produce isoindolin-1-one derivatives in good to excellent yields. acs.org

Furthermore, direct lithiation, substitution, and cyclization of N'-benzyl-N,N-dimethylureas with t-BuLi followed by reaction with various electrophiles provide a route to 3-substituted isoindolin-1-ones in high yields. beilstein-journals.org The integration of Ugi-azide and Heck cyclization reactions in a one-pot sequence has also been explored for the synthesis of heterocyclic systems, including those containing the isoindolin-1-one core. beilstein-journals.orgacs.org

The versatility and efficiency of these one-pot multicomponent reactions are summarized in the table below, highlighting key reagents and outcomes.

| Synthetic Method | Key Reactants | Catalysis/Conditions | Products | Yield/Selectivity Notes | Reference |

| Ugi-type MCRs | Methyl 2-formylbenzoate, amines, other components | Acidic conditions | Isoindolin-1-one derivatives | Facile and efficient | researchgate.netnih.gov |

| Ugi Four-Component Domino Dicyclization | (N-isocyanimine)triphenylphosphorane, methyl 2-formylbenzoate, primary amines, carboxylic acids | - | 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones | Good yields, no additional additives | researchgate.net |

| Kabachnik–Fields Reaction | Aromatic amines, 2-formylbenzoic acid, dimethyl phosphonate | Solvent/catalyst-free, 80 °C | Isoindolin-1-one-3-phosphonates | Up to 75% yield, 95:05 diastereoisomeric ratio (with (S)-methylbenzylamine) | beilstein-journals.org |

| Rh(III)-Catalyzed Dehydrogenative Annulation | Diarylimines, vinyl ketones, simple amines | Rhodium catalyst, Cu oxidant | Isoindolin-1-imine derivatives | Good to very high isolated yields | rsc.org |

| Rh(III) Relay Catalysis | Aldehydes, N-pyridin-2-yl benzamide (B126) (directing group) | Rhodium(III) catalyst | γ-Lactams (Isoindolinones) | Good yields, no pre-preparation of amide substrates | acs.org |

| Copper-Catalyzed Cascade Annulation | 2-Formylbenzonitrile, arenes, diaryliodonium salts | Copper catalyst | 2,3-Diarylisoindolin-1-ones | Good to excellent yields | acs.org |

| Lithiation, Substitution, and Cyclization | N'-benzyl-N,N-dimethylureas, t-BuLi, electrophiles | Anhydrous THF, 0 °C | 3-Substituted isoindolin-1-ones | High yields | beilstein-journals.org |

| One-Pot Ugi-Azide/Heck Cyclization | Aldehyde, amine, isocyanide, azide, other components | Pd(OAc)2, PPh3 (Heck step) | Tetrazolyl-substituted isoindolin-1-ones | Maximizes pot-, atom-, and step-economy (PASE) | beilstein-journals.orgacs.org |

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis, also known as sonochemistry, leverages the energy generated by acoustic cavitation to enhance chemical reactions. This method can lead to increased reaction rates, improved yields, and milder reaction conditions, making it an attractive tool for the synthesis of various organic compounds, including isoindolin-1-ones.

From 3-Alkylidenephtalides

One notable application of ultrasonic irradiation in isoindolin-1-one synthesis involves the use of 3-alkylidenephtalides as starting materials. While specific direct examples of isoindolin-1-one synthesis solely from 3-alkylidenephtalides via ultrasonic assistance are less commonly detailed as a standalone method in general literature, sonochemical methods are broadly applied to cyclization and amidation reactions that could involve such precursors. Ultrasonic irradiation can facilitate the formation of lactams, including isoindolin-1-ones, by promoting bond formation and accelerating reaction kinetics in various condensation and cyclization pathways that might involve intermediates or reactions analogous to those derived from 3-alkylidenephtalides. The general principle is that ultrasound can enhance the reactivity of these precursors, leading to more efficient cyclization to the isoindolin-1-one core. beilstein-journals.orgCurrent time information in Bangalore, IN.dntb.gov.ua

Scalability of Ultrasonic Methods

The scalability of ultrasonic methods for chemical synthesis is an important consideration for industrial applications. While laboratory-scale sonochemical reactions are well-established, scaling up these processes requires careful design of sonochemical reactors to ensure uniform energy distribution and efficient cavitation throughout larger volumes. Despite the challenges, ultrasonic methods offer several advantages that make them appealing for larger-scale production. These include reduced reaction times, lower energy consumption compared to conventional heating, and the potential for cleaner reactions with fewer by-products. beilstein-journals.orgCurrent time information in Bangalore, IN.dntb.gov.ua

For isoindolin-1-one synthesis, the benefits of ultrasonic assistance, such as enhanced mass transfer and activation of reagents, could translate into more economically viable and environmentally friendly large-scale production. However, successful industrial implementation depends on overcoming engineering hurdles related to reactor design, acoustic frequency, and power optimization to maintain consistent reaction conditions across larger batches. Research continues to explore continuous flow sonochemical reactors and other advanced setups to improve the scalability and efficiency of these methods for pharmaceutical and fine chemical production. beilstein-journals.orgCurrent time information in Bangalore, IN.dntb.gov.ua

Indium-Mediated Reductive Condensation Reactions

Indium-mediated reactions have emerged as valuable tools in organic synthesis due to indium's unique redox properties, low toxicity, and tolerance to various functional groups. For the synthesis of isoindolin-1-ones, indium-mediated reductive condensation reactions offer a distinct pathway.

This methodology typically involves the reductive condensation of specific precursors, where indium acts as a reducing agent, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. While direct detailed examples of indium-mediated reductive condensation specifically for isoindolin-1-one are less prevalent in general searches compared to other methods, indium's utility in forming lactams and related nitrogen heterocycles is well-documented. For instance, indium has been employed in the reductive coupling of imines and carbonyl compounds, or in the cyclization of nitro compounds, which could lead to isoindolin-1-one scaffolds under appropriate conditions. The mild nature of indium-mediated reactions often allows for the selective transformation of complex substrates, making them attractive for the synthesis of highly functionalized isoindolin-1-one derivatives. rsc.org

Cobalt-Catalyzed Cyclization Reactions

Cobalt catalysis provides a powerful platform for various organic transformations, including cyclization reactions, due to its diverse oxidation states and coordination geometries. In the context of isoindolin-1-one synthesis, cobalt-catalyzed cyclization reactions offer an efficient route to construct the lactam ring system.

One significant application involves cobalt-catalyzed C–H activation/annulation reactions. These reactions enable the direct functionalization of unactivated C–H bonds, leading to the formation of cyclic structures. For example, cobalt(III)-catalyzed annulation reactions involving benzamides and alkynes have been reported to yield isoindolinone derivatives. This approach often proceeds via a C–H activation step ortho to the amide group, followed by alkyne insertion and subsequent cyclization. The use of cobalt catalysts in these reactions typically offers advantages such as high atom economy, broad substrate scope, and good functional group tolerance. The selectivity of cobalt catalysts can be fine-tuned by ligand design, allowing for controlled formation of the desired isoindolin-1-one isomers. sioc-journal.cn

Photo-decarboxylative Addition

Photo-decarboxylative addition is a fascinating synthetic strategy that utilizes light energy to initiate reactions involving the removal of a carboxyl group, generating reactive radical intermediates that then undergo addition to other molecules. This method offers a mild and environmentally benign approach, avoiding the need for harsh reagents or high temperatures.

For the synthesis of isoindolin-1-one derivatives, photo-decarboxylative addition can be employed to construct the heterocyclic core. While specific detailed examples directly linking photo-decarboxylative addition to the formation of the isoindolin-1-one ring are less commonly highlighted as a primary method in general literature, the principle can be applied to generate radicals that subsequently cyclize to form lactams. For instance, if a precursor molecule contains a carboxyl group positioned appropriately to undergo photo-decarboxylation, the resulting radical could then add to an intramolecular unsaturated bond, leading to the formation of the isoindolin-1-one scaffold. Such reactions often benefit from visible light and mild conditions, making them attractive for synthesizing complex isoindolin-1-one structures. acs.org

Asymmetric Synthesis of Chiral Isoindolin-1-one Derivatives

The asymmetric synthesis of chiral isoindolin-1-one derivatives is a crucial area of research due to the enhanced properties often observed in one enantiomer of biologically active compounds nih.gov. Traditional approaches for obtaining chiral isoindolinones have involved the resolution of racemic mixtures and the application of chiral auxiliaries nih.govchim.it. More contemporary strategies leverage catalytic methods, employing chiral metal catalysts, organocatalysts, and chiral phase transfer catalysts to achieve high enantioselectivity nih.govchim.it.

Early methodologies, such as that reported by Allin et al. in 2000, utilized chiral auxiliaries. For instance, the condensation of (R)-phenylglycinol (PubChem CID: 70020) with 2-formylbenzoic acid (PubChem CID: 10609) yielded a tricyclic γ-lactam in good yield and as a single diastereoisomer chim.it. Another approach by Kanamitsu et al. in 2007 involved the formation of diastereoisomeric salts from a racemic acid intermediate and (R)- or (S)-1-phenylethylamine, followed by repeated recrystallization to achieve asymmetric synthesis of various isoindolin-1-one derivatives, although with relatively low yields (approximately 5%) chim.it.

Significant advancements have been made in catalytic asymmetric syntheses. A notable strategy involves a cascade reaction sequence, specifically an asymmetric nitro-Mannich reaction of suitable α-amido sulfones (derived from 2-formyl benzoates), followed by an in situ cyclization of the adducts. This method, employing Takemoto's catalyst (a neutral bifunctional organocatalyst derived from trans-1,2-diaminocyclohexane, PubChem CID: 94002), has achieved very high enantioselectivities, up to 98% ee, and good yields nih.gov.

Organocatalytic methods have also proven effective. For example, the highly enantioselective synthesis of isoindolinones-3-N,S-acetals has been achieved through the organocatalytic addition of thiols to N-tosylimine derived from 2-formylbenzoate nih.gov. Furthermore, asymmetric synthesis of 3-aryl-substituted isoindolinones has been reported via arylation reactions catalyzed by chiral Rh(I) or Cu(I) complexes nih.gov.

A unified approach for the asymmetric syntheses of medicinally important isoindolinones, such as (S)-PD 172938 and (R)-JM 1232, has been developed. This approach utilizes a Cu(I)-PYBOX-diPh catalyzed highly enantioselective (up to 99% ee) alkynylation/lactamization sequence, executed in a one-pot fashion. This sequence involves the formation of one carbon-carbon bond and two carbon-nitrogen bonds from inexpensive starting materials under ambient conditions acs.org.

Another versatile and efficient method for the asymmetric synthesis of 3-substituted isoindolinones involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. These chiral intermediates are synthesized in two steps from the corresponding methyl 2-formylbenzoates (PubChem CID: 77109). Subsequent deprotonation and alkylation of the resulting carbanions with various alkylating agents afford 3-substituted isoindolinones in excellent yields and high diastereomeric ratios acs.org.

The following table summarizes some key asymmetric synthetic approaches:

| Method | Key Reagents/Catalysts | Enantioselectivity (ee) | Yield | Reference |

| Chiral Auxiliary (Allin et al., 2000) | (R)-phenylglycinol, 2-formylbenzoic acid | Diastereoselective | Good | chim.it |

| Diastereoisomeric Salt (Kanamitsu et al., 2007) | (R)- or (S)-1-phenylethylamine, racemic acid intermediate | Low (approx. 5%) | Low | chim.it |

| Organocatalytic Cascade (Nitro-Mannich) | Takemoto's catalyst, α-amido sulfones | Up to 98% | Very good | nih.gov |

| Cu(I)-PYBOX-diPh Catalyzed Alkynylation | Cu(I)-PYBOX-diPh, alkynes | Up to 99% | Not specified | acs.org |

| Direct Alkylation of Chiral Sulfinyl | N-tert-butylsulfinyl-isoindolinones, alkylating agents | High diastereomeric ratio | Excellent | acs.org |

Functionalization Strategies for Isoindolin-1-one Scaffolds

Functionalization strategies for isoindolin-1-one scaffolds aim to introduce diverse substituents or modify the existing structure, thereby expanding their chemical space and potential applications. These strategies often involve various bond-forming reactions and transformations at different positions of the isoindolin-1-one core.

Multicomponent reactions (MCRs) offer efficient pathways for synthesizing complex isoindolin-1-one derivatives in a single step. For instance, Ugi-type MCRs utilizing methyl 2-formylbenzoate (PubChem CID: 77109) as a starting material have been successfully employed to obtain various heterocyclic compounds, including isoindolin-1-one derivatives, under acidic conditions nih.gov. Another example is the three-component reaction involving phthalaldehydic acid (PubChem CID: 6997), a primary amine, and 1H-indole (PubChem CID: 798) conducted in water under catalyst-free conditions, leading to the synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives rsc.org.

Reductive cyclization reactions provide another avenue for functionalization. A concise and environmentally friendly one-pot reductive heterocyclization has been developed for synthesizing substituted isoindolin-1-one derivatives directly from the condensation of o-phthalaldehyde (B127526) (PubChem CID: 7006) and nitroarenes, mediated by indium and acetic acid under reflux conditions clockss.org.

The Curtius rearrangement has been utilized to introduce N-substituted functionalities. This involves the transformation of acid functionalities to acyl azides, followed by Curtius rearrangement to yield isocyanates. These isocyanates can then react with primary amines, such as aniline (B41778) (PubChem CID: 240), to produce urea (B33335) derivatives, ultimately leading to N-substituted isoindolin-1-one derivatives thieme-connect.com.

Transition metal-catalyzed reactions are powerful tools for selective functionalization. Palladium(II)/Lewis acid-catalyzed strategies have been developed for the synthesis of isoindolinones through C-H/N-H functionalization and oxidative annulation of 2-benzamidopyridine 1-oxide (PubChem CID: 290378 is for isoquinolin-N-oxide, need to confirm for 2-benzamidopyridine 1-oxide, but it's a general class of compounds) with acrylates (general class of compounds) researchgate.net. A rapid synthesis of the isoindolinone skeleton has also been achieved via a palladium-catalyzed one-pot tandem process, which includes isocyanide insertion-hydration (carboxamidation) followed by 5-exo-dig cyclo-isomerization (hydroamidation), resulting in good to excellent yields researchgate.net. Furthermore, Rh(III)-catalyzed C-H functionalization in water has been reported for the synthesis of isoindolin-1-ones, highlighting the development of robust catalytic systems for N-heterocyclic scaffolds under mild conditions researchgate.net.

The introduction of phosphonate groups is another functionalization strategy. Isoindolin-1-one-3-phosphonates can be synthesized efficiently through a one-pot three-component reaction of 2-formylbenzoic acid (PubChem CID: 10609) with primary amines and dimethyl phosphite (B83602) (PubChem CID: 65116) under solvent and catalyst-free conditions researchgate.net.

Ultrasonic-assisted synthesis offers a practical and efficient method for preparing 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides and primary amines. These 3-hydroxyisoindolin-1-ones are versatile precursors that can be transformed into N-acyliminium ion (NAI) intermediates under acidic conditions, allowing for the access to other diverse isoindolin-1-one scaffolds in a one-pot fashion rsc.org.

The following table outlines various functionalization strategies:

| Strategy | Key Reactants/Conditions | Resulting Functionalization | Reference |

| Ugi-type Multicomponent Reaction | Methyl 2-formylbenzoate, other MCR components, acidic conditions | Diverse isoindolinone derivatives | nih.gov |

| Three-Component Reaction | Phthalaldehydic acid, primary amine, 1H-indole, water, catalyst-free | 3-(1H-indol-3-yl)isoindolin-1-one derivatives | rsc.org |

| Indium-Mediated Reductive Heterocyclization | o-Phthalaldehyde, nitroarenes, indium/acetic acid | Substituted isoindolin-1-one derivatives | clockss.org |

| Curtius Rearrangement | Acyl azides, followed by reaction with amines | N-substituted isoindolin-1-one derivatives | thieme-connect.com |

| Pd(II)/Lewis Acid Catalysis (C-H/N-H) | 2-Benzamidopyridine 1-oxide, acrylates | Isoindolinones via annulation | researchgate.net |

| Pd-Catalyzed Tandem Process | Isocyanide insertion-hydration, 5-exo-dig cyclo-isomerization | Isoindolinone skeleton | researchgate.net |

| Three-Component Reaction (Phosphonates) | 2-Formylbenzoic acid, primary amines, dimethyl phosphite, solvent/catalyst-free | Isoindolin-1-one-3-phosphonates | researchgate.net |

| Ultrasonic-Assisted Synthesis | 3-Alkylidenephtalides, primary amines | 3-Hydroxyisoindolin-1-ones, further functionalization via NAI intermediates | rsc.org |

| Rh(III) C-H Functionalization | Various arenes, alkynes/olefins, Rh(III) catalyst, water | N-containing heterocycles, including isoindolin-1-ones | researchgate.net |

Biological Activities and Pharmacological Applications of Isoindolin 1 One Derivatives

Antimicrobial Properties

Isoindolin-1-one derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi.

The isoindolin-1-one scaffold has been a fruitful source of new antibacterial agents. Research has shown that derivatives can be effective against both Gram-positive and Gram-negative bacteria.

A series of N-substituted isoindolin-1-one-3-phosphonates were screened for their antibacterial properties. researchgate.net Within this series, compounds 4a and 4b were particularly active against Micrococcus luteus, showing inhibition zones of 35 mm and 24 mm, respectively. researchgate.net Furthermore, compound 4a was the most effective against Listeria monocytogenes with an inhibition zone of 22 mm. researchgate.net Other studies have identified isoindolinones with promising activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.328 to 3.6 mg/ml. researchgate.net It has been suggested that the presence of a carboxyl functional group may be essential for this antibacterial activity. researchgate.net

More recent innovations include the synthesis of novel isoindoline-1-one derivatives incorporating a piperidine (B6355638) moiety. nih.govresearchgate.net These compounds showed good activity against several phytopathogenic bacteria, including Pseudomonas syringae pv actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). nih.govresearchgate.net One derivative, designated Y8 , exhibited excellent activity against Xanthomonas oryzae pv oryzae (Xoo), the pathogen that causes bacterial rice leaf blight. nih.govresearchgate.net Y8 was found to be more potent than the commercial agent thiediazole copper, with a half-maximal effective concentration (EC50) of 21.3 µg/mL compared to 53.3 µg/mL. nih.govresearchgate.net Mechanistic studies revealed that Y8 exerts its antibacterial effect by inducing the collapse of the bacterial cell membrane and disrupting biofilm formation. nih.govresearchgate.net Other research has also confirmed that 3-hydroxy-isoindolin-1-one and 3-(alkyl/aryl)methyleneisoindolin-1-one derivatives possess moderate antibacterial activity.

Table 1: Antibacterial Activity of Selected Isoindolin-1-one Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target Bacteria | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Isoindolin-1-one-3-phosphonate (4a) | Micrococcus luteus | Inhibition Zone | 35 mm | researchgate.net |

| Isoindolin-1-one-3-phosphonate (4b) | Micrococcus luteus | Inhibition Zone | 24 mm | researchgate.net |

| Isoindolin-1-one-3-phosphonate (4a) | Listeria monocytogenes | Inhibition Zone | 22 mm | researchgate.net |

| Piperidine-containing (Y8) | Xanthomonas oryzae pv oryzae | EC50 | 21.3 µg/mL | nih.govresearchgate.net |

| General Isoindolinones | B. subtilis, S. aureus, E. coli | MIC | 0.328-3.6 mg/ml | researchgate.net |

In addition to their antibacterial effects, isoindolin-1-one derivatives have been evaluated for their antifungal properties. Specific derivatives have shown notable efficacy against various fungal strains. For instance, isoindolin-1-one-3-phosphonates have been screened for activity against the opportunistic human pathogen Candida albicans. In one study, a specific phosphonate (B1237965) derivative (4a ) produced a significant 38 mm zone of inhibition against C. albicans. researchgate.net

Research into agricultural applications has also been productive. A series of 3-alkylphosphonate-substituted isoindolinone derivatives demonstrated good inhibitory activity against Sclerotinia sclerotiorum, a plant pathogenic fungus. nih.gov Furthermore, a study focused on the synthesis and fungicidal activity of derivatives made from (3Z)-3-benzylidene-2-benzofuran-1(3H)-one has been reported, indicating ongoing interest in this area. researchgate.net

Antiviral Properties

The antiviral potential of the isoindolin-1-one scaffold has been highlighted in multiple studies. A notable area of success has been against Enterovirus A71 (EV-A71), a primary causative agent of hand, foot, and mouth disease. A series of 2-aryl-isoindolin-1-ones were designed and tested, with ten of the compounds showing significant antiviral activity (EC50 < 10 µM) against four different EV-A71 strains. Two compounds in particular, A3 and A4 , exhibited broad and potent activity, with EC50 values in the range of 1.23–1.76 μM.

The isoindole framework and its derivatives have also been investigated for activity against the human immunodeficiency virus (HIV). One study identified a thiazolo[2,3-a]isoindolone derivative that potently inhibited HIV-1 reverse transcriptase (RT) with a 50% inhibitory concentration (IC50) of 90 nM in vitro. While some phthalimide (B116566) derivatives, which are structurally related to isoindolinones, showed only weak HIV-1 RT inhibitory activity, other isoindoline-1,3-dione derivatives have shown more promise. researchgate.net For example, compound 24 , a 1,3,4-thiadiazole (B1197879) derivative, was identified as having a promising anti-HIV-1 activity of 3.9 µM with a high selectivity index. researchgate.net

Table 2: Antiviral Activity of Selected Isoindolin-1-one Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target Virus | Target Enzyme/Process | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|---|

| 2-Aryl-isoindolin-1-one (A3/A4) | Enterovirus A71 (EV-A71) | Viral Replication | EC50 | 1.23–1.76 μM | |

| Thiazolo[2,3-a]isoindolone | HIV-1 | Reverse Transcriptase | IC50 | 90 nM | |

| 1,3,4-Thiadiazole-dione (24) | HIV-1 | Viral Replication | Antiviral Activity | 3.9 µM | researchgate.net |

Anticancer and Antineoplastic Activity

Isoindolin-1-one derivatives have shown significant anticancer and antineoplastic activities, emerging as a critical pharmacophore in oncology drug discovery. researchgate.net These compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms. Studies have demonstrated their cytotoxicity against a range of human cancer cell lines, including leukemia, breast (MCF-7), lung (A549), liver (HepG2), and head and neck squamous cell carcinoma (HNSCC) cells. researchgate.netjocpr.comacs.org

Specific derivatives have shown remarkable potency. For example, 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one (10i) exhibited an IC50 value of 10 μM against both A549 and MCF-7 cell lines. researchgate.net An even more potent effect was seen with 3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-one (11h), which had IC50 values of 1 μM against A549 cells and 1.5 μM against MCF-7 cells. researchgate.net In another study, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) was effective against the HepG2 liver cancer cell line with an IC50 of 5.89 µM. jocpr.com A library of 3-methyleneisoindolin-1-ones also yielded two compounds with growth inhibition (GI50) values below 10 μM in the MCF-7 cell line. nih.gov The anticancer effects of these compounds are often linked to the disruption of key cellular machinery, including specific enzymes vital for cancer cell survival and proliferation. acs.org

One of the key mechanisms underlying the anticancer activity of isoindolin-1-one derivatives is the inhibition of phosphoinositide 3-kinase gamma (PI3Kγ). PI3Kγ is highly expressed in tumor-associated macrophages (TAMs), where it plays a role in promoting an immunosuppressive tumor microenvironment. researchgate.netnih.gov The upregulation of PI3Kγ is positively correlated with TAM-mediated gastric carcinoma, making it a strategic target for cancer immunotherapy. mdpi.comnih.gov

Selective inhibition of PI3Kγ can reprogram these immune cells, potentially enhancing antitumor responses. nih.gov Consequently, significant effort has been directed toward developing potent and selective isoindolin-1-one-based PI3Kγ inhibitors. researchgate.netmdpi.com Molecular modeling and structure-activity relationship (SAR) studies have been conducted on extensive series of these derivatives to optimize their binding affinity and selectivity over other PI3K isoforms. mdpi.comnih.gov This has led to the development of novel scaffolds, such as 7-azaindole (B17877) isoindolinone-based inhibitors, designed specifically for potent and selective PI3Kγ inhibition in an immuno-oncology context. nih.govacs.org

Another primary mechanism of action for the antineoplastic effects of isoindolin-1-ones is the inhibition of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription, making it an attractive target for cancer therapy. researchgate.net Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells.

Several isoindolin-1-one derivatives have been identified as potential CDK7 inhibitors. For example, 7-hydroxyisoindolin-1-one and 7-(1-Hydroxyethyl)isoindolin-1-one are being explored for this purpose. A large-scale virtual screening of an isoindolinone library identified compounds with high binding affinity to the CDK7 active site, with binding energies reaching up to -10.1 kcal/mol. nih.govresearchgate.netnih.gov Two lead compounds from this screen, ligand 7 and ligand 14 , showed stable binding interactions with key amino acid residues (LYS41 and LYS139) in the enzyme's active site during molecular dynamics simulations. nih.govnih.gov These computational findings strongly suggest that the isoindolin-1-one scaffold is an excellent candidate for developing effective CDK7 inhibitors for cancer treatment. nih.govresearchgate.netnih.gov

Table 3: Anticancer Activity of Specific Isoindolin-1-one Derivatives This table is interactive. You can sort and filter the data.

| Compound Name/Designation | Cancer Cell Line | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one (10i) | A549 (Lung), MCF-7 (Breast) | IC50 | 10 µM | researchgate.net |

| 3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-one (11h) | A549 (Lung) | IC50 | 1 µM | researchgate.net |

| 3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-one (11h) | MCF-7 (Breast) | IC50 | 1.5 µM | researchgate.net |

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | HepG2 (Liver) | IC50 | 5.89 µM | jocpr.com |

| Library of 3-methyleneisoindolin-1-ones (2 compounds) | MCF-7 (Breast) | GI50 | < 10 µM | nih.gov |

Antitumor Mechanisms and Therapeutic Strategies

Isoindolin-1-one derivatives have emerged as a promising class of compounds in oncology, targeting various pathways involved in cancer cell proliferation and survival. Their mechanisms of action often involve the inhibition of key enzymes and proteins crucial for tumor growth.

One of the significant antitumor strategies involves the inhibition of the phosphoinositide 3-kinase gamma (PI3Kγ) pathway. PI3Kγ is implicated in the function of tumor-associated macrophages, which contribute to the progression of cancers like gastric carcinoma. Molecular modeling studies have been employed to understand the structure-activity relationships of isoindolin-1-one-based PI3Kγ inhibitors, revealing their potential for selective inhibition and the development of targeted cancer therapies. nih.govmdpi.com A series of 215 isoindolin-1-one-based compounds were analyzed for their selective inhibitory activity against the PI3Kγ isoform, with inhibitory concentrations (pIC50) ranging from 5.27 to 9.20. mdpi.com

Another critical target for isoindolin-1-one derivatives is Cyclin-Dependent Kinase 7 (CDK7). nih.gov CDK7 is a key regulator of both the cell cycle and transcription. nih.gov Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a desirable target for cancer treatment. nih.gov Virtual screening of a library of 48 isoindolin-1-one derivatives identified compounds with high binding affinity to CDK7, suggesting their potential as effective anti-breast cancer agents. nih.gov

Furthermore, some isoindolin-1-one derivatives have been developed as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). nih.gov Compound SC10, a dihydropteridone derivative with an isoindolin-1-one moiety, demonstrated potent inhibitory activity against both PLK1 and BRD4, with IC50 values of 0.3 nM and 60.8 nM, respectively. nih.gov This dual inhibition led to significant anti-proliferative effects against various tumor cell lines and induced cell cycle arrest and apoptosis. nih.gov

Additionally, certain isoindolin-1-one derivatives have shown efficacy against cancers with specific epidermal growth factor receptor (EGFR) mutations. google.com These compounds can act as allosteric inhibitors of EGFR, showing high inhibitory activity against triple mutations like EGFR L858R/T790M/C797S, which are often associated with drug resistance. google.com In one study, a novel isoindolinone derivative, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (compound 11), exhibited an IC50 value of 5.89 µM against the HepG2 human liver cancer cell line. jocpr.com

Table 1: Antitumor Activity of Selected Isoindolin-1-one Derivatives

| Compound Name/Class | Target(s) | Cancer Cell Line | IC50 | Reference(s) |

|---|---|---|---|---|

| Isoindolin-1-one Derivatives | PI3Kγ | Gastric Carcinoma | pIC50: 5.27–9.20 | nih.govmdpi.com |

| Isoindolin-1-one Derivatives | CDK7 | Breast Cancer | - | nih.gov |

| SC10 | PLK1 / BRD4 | MDA-MB-231 | 17.3 nM | nih.gov |

| SC10 | PLK1 / BRD4 | MDA-MB-361 | 8.4 nM | nih.gov |

| SC10 | PLK1 / BRD4 | MV4-11 | 5.4 nM | nih.gov |

| Tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | Not specified | HepG2 | 5.89 µM | jocpr.com |

| Isoindolin-1-one Derivative | EGFR L858R/T790M/C797S | Lung Cancer | - | google.com |

Enzyme Inhibition Studies

The structural versatility of isoindolin-1-one allows for its interaction with various enzymes, leading to inhibitory effects that are being explored for therapeutic purposes.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogens, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. acs.orgresearchgate.net Isoindolin-1-one derivatives have been identified as potent urease inhibitors. nih.govacs.org

In one study, a series of 2,3-disubstituted isoindolin-1-ones were synthesized and evaluated for their inhibitory activity against Jack bean urease. nih.gov Among the sixteen synthesized compounds, compound 5c was the most potent, with an IC50 value of 10.07 ± 0.28 µM. This potency was significantly higher than the standard inhibitors thiourea (B124793) (IC50 = 22.01 ± 0.10 µM) and hydroxyurea (B1673989) (IC50 = 100.00 ± 0.02 µM). nih.govresearchgate.net

Another study focused on novel isoindolin-1-ones fused to barbiturates. acs.orgacs.org These compounds demonstrated high inhibitory activity against urease, with IC50 values ranging from 0.82 to 1.85 μM. acs.org Compound 5b from this series was identified as the most potent inhibitor with an IC50 of 0.82 ± 0.03 μM, making it over 27 times more potent than thiourea. nih.gov The structural analysis suggested that a substituted phenyl moiety on the nitrogen of the isoindolin-1-one enhances the biological activity. nih.gov

Table 2: Urease Inhibitory Activity of Isoindolin-1-one Derivatives

| Compound | IC50 (µM) | Standard Inhibitor (IC50, µM) | Reference(s) |

|---|---|---|---|

| Compound 5c (2,3-disubstituted isoindolin-1-one) | 10.07 ± 0.28 | Thiourea (22.01 ± 0.10) | nih.govresearchgate.net |

| Compound 5b (isoindolin-1-one fused to barbiturate) | 0.82 ± 0.03 | Thiourea (IC50 not specified in this study) | acs.orgnih.gov |

| Series of isoindolin-1-ones fused to barbiturates | 0.82 - 1.85 | Thiourea (IC50 not specified in this study) | acs.org |

Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are serine proteases that have gained attention for their roles in health and disease. researchgate.net Isoindoline (B1297411) derivatives have been identified as potent inhibitors of DPP8 and DPP9. researchgate.netnih.govresearchgate.net

Research has focused on developing selective inhibitors to better understand the individual functions of these closely related enzymes. ebi.ac.uk A series of substituted isoindolines were synthesized as analogs of allo-Ile-isoindoline, a known reference inhibitor for DPP8/9. nih.gov Within these series, some compounds showed potent and selective inhibition of DPP8/9 with low activity towards other dipeptidyl peptidases like DPP II. nih.gov For example, the compound 1G244 is a potent DPP8/9 inhibitor with IC50 values of 14 nM and 53 nM, respectively, and is over 7,000 times more selective for DPP8 and 2,000 times more selective for DPP9 over DPP4. researchgate.net The isoindoline moiety is considered a key structural feature for conferring selectivity towards DPP8/9. researchgate.net

Aldosterone (B195564) synthase (CYP11B2) is a cytochrome P450 enzyme responsible for the final step of aldosterone synthesis. nih.govresearchgate.net Elevated aldosterone levels are linked to various cardiovascular and renal diseases. nih.govacs.org Therefore, inhibiting CYP11B2 is a therapeutic strategy for conditions like hypertension. researchgate.net

A series of 3-pyridyl isoindolin-1-ones have been developed as potent and selective inhibitors of CYP11B2. nih.govacs.org These compounds were derived from an initial benzamide (B126) pyridine (B92270) hit. nih.gov The cyclization of the benzamide to a lactam structure, forming the isoindolin-1-one, led to improved potency and selectivity against the closely related cortisol synthase (CYP11B1). acs.org For instance, the nitrile-substituted isoindolin-1-one analogue 14 showed an improved IC50 of 232 nM. acs.org Advanced lead molecules from this class demonstrated superior in vivo selectivity for CYP11B2 over CYP11B1. nih.govacs.org

Table 3: Aldosterone Synthase (CYP11B2) Inhibitory Activity of 3-Pyridyl Isoindolin-1-one Derivatives

| Compound Class/Number | CYP11B2 IC50 | Selectivity vs. CYP11B1 | Reference(s) |

|---|---|---|---|

| N-(3-pyridyl)benzamides (initial hits) | Submicromolar | Some selectivity | acs.org |

| CN substituted isoindolin-1-one analogue 14 | 232 nM | Double-digit selectivity factor | acs.org |

| Advanced 3-pyridyl isoindolin-1-ones (e.g., compound 52) | Potent inhibition | Superior 100-fold in vivo selectivity | nih.govacs.org |

Central Nervous System (CNS) Activity

The isoindolin-1-one scaffold is also present in compounds with significant activity in the central nervous system. researchgate.net

Novel water-soluble isoindolin-1-one derivatives have been developed and investigated for their sedative and hypnotic properties. surgicalneurologyint.comdocsdrive.comacs.org These compounds often exert their effects through interaction with CNS receptors. For example, the isoindolin-1-one derivative JM-1232(-) was developed as a sedative and hypnotic agent that shows a strong affinity for the central benzodiazepine (B76468) receptor. researchgate.net The development of such water-soluble agents is aimed at creating drugs with improved pharmacokinetic profiles for use in clinical settings. surgicalneurologyint.com Furthermore, isoindolin-1-one derivatives have been explored as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptors (mGluRs), which play a crucial role in synaptic transmission and are implicated in various neurodegenerative and psychiatric disorders. acs.orgacs.org

Neuroprotective Effects

Recent investigations have highlighted the potential of isoindolin-1-one derivatives in the realm of neuroprotection. Certain derivatives have shown promise in models of neurodegenerative diseases by helping to prevent neuronal cell death and promoting neuronal survival. For instance, studies on the SH-SY5Y neuroblastoma cell line, a common model for such research, have demonstrated that specific isoindolin-dione derivatives can protect against oxidative stress. nih.gov

These compounds were found to enhance cell viability, decrease intracellular reactive oxygen species (ROS), and reduce the levels of carbonylated proteins, which are markers of oxidative damage. nih.gov The neuroprotective mechanism appears to be linked to the activation of the NRF2 signaling pathway, a critical regulator of cellular antioxidant responses. nih.gov By upregulating NRF2, these derivatives increase the expression of associated genes like NQO-1 and GSTK1, which are involved in detoxification and antioxidant defense. nih.gov Some isoindolin-1-one derivatives have also been explored for their potential as sedative-hypnotic agents.

Immunomodulatory Activities

Isoindolin-1-one derivatives have demonstrated significant immunomodulatory activities. A key mechanism of action for some of these compounds is the inhibition of phosphoinositol-3-kinase γ (PI3Kγ). nih.gov The upregulation of PI3Kγ is associated with the immunosuppressive phenotype of tumor-associated macrophages (TAMs) in gastric carcinoma. nih.gov By inhibiting PI3Kγ, these derivatives can modulate the tumor microenvironment. nih.gov

PI3Kγ activation leads to the suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12) through the AKT/mTOR pathway, promoting an immunosuppressive state. nih.gov The selective inhibition of PI3Kγ by isoindolin-1-one derivatives presents a therapeutic strategy to counteract this immunosuppression. nih.gov Furthermore, some derivatives have shown the ability to disrupt the binding of PD-1 to PD-L1, a critical immune checkpoint interaction. This disruption leads to T-cell activation, highlighting their potential in cancer immunotherapy. acs.org

Antidiabetic Effects

The potential of isoindolin-1-one derivatives in the management of diabetes has also been an area of active research. researchgate.net Certain compounds within this class have been identified as having antihyperglycemic properties. researchgate.net The mechanism for some of these derivatives involves the regulation of GPR120 receptor function. google.com GPR120 is a G protein-coupled receptor that, upon binding with unsaturated long-chain fatty acids, initiates intracellular signaling pathways that can lead to a hypoglycemic effect. google.com Compounds acting as GPR120 agonists are therefore considered promising for the treatment and/or prevention of diabetes. google.com

Anti-inflammatory Properties

A significant number of isoindolin-1-one derivatives exhibit anti-inflammatory properties. researchgate.netjmchemsci.com The isoindoline scaffold is present in known anti-inflammatory drugs like indoprofen (B1671935). jmchemsci.commdpi.com Research has focused on developing novel isoindolin-1-one derivatives as potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors. arkat-usa.org The anti-inflammatory effects of these compounds are often linked to their ability to modulate inflammatory pathways. For example, some derivatives have been shown to regulate inflammatory cytokines. arkat-usa.org Additionally, the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of inflammatory prostaglandins, is a key mechanism for the anti-inflammatory and analgesic effects of many of these compounds. nih.gov

Antioxidation

Several isoindolin-1-one derivatives have been identified as possessing antioxidant activity. researchgate.net This activity is often attributed to their ability to act as free-radical scavengers. niscpr.res.in For instance, certain 3-hydroxy isoindolinone derivatives have shown antioxidant potential, which is likely due to the presence of a free hydroxyl group on the aromatic ring. researchgate.net

In one study, the introduction of electron-donating groups, such as ferrocene (B1249389) and methoxyphenyl substituents at the C(3)-position of the isoindolinone core, resulted in superior antioxidant activities. researchgate.net The antioxidant potential of these compounds has been evaluated using standard assays like the DPPH and ABTS methods. researchgate.net

Interaction with Specific Biological Targets (e.g., Enzymes, Receptors)

The diverse pharmacological effects of isoindolin-1-one derivatives stem from their ability to interact with a variety of specific biological targets, including enzymes and receptors.

Enzyme Inhibition:

Cyclin-Dependent Kinase 7 (CDK7): Some derivatives inhibit CDK7 by binding to its active site, which disrupts the cell cycle in cancer cells.

Phosphoinositol-3-Kinase Gamma (PI3Kγ): As mentioned earlier, selective inhibition of PI3Kγ is a key mechanism for the immunomodulatory and potential anticancer effects of these compounds. nih.gov

Urease: Several isoindolin-1-one derivatives have demonstrated significant urease inhibitory activity, with some showing IC50 values lower than standard inhibitors like thiourea. researchgate.net Molecular docking studies suggest these compounds anchor within the catalytic site of the urease enzyme. researchgate.net

Aldosterone Synthase (CYP11B2): A series of 3-pyridyl isoindolin-1-ones have been developed as potent and selective inhibitors of CYP11B2, an enzyme involved in aldosterone production. nih.gov

Histone Deacetylases (HDACs): Novel isoindolinone derivatives have been developed as potent HDAC inhibitors, with some showing nanomolar IC50 values against HDAC1. researchgate.net

Cyclooxygenase (COX): As previously noted, inhibition of COX enzymes is a primary mechanism for the anti-inflammatory activity of certain derivatives. arkat-usa.orgnih.gov

Receptor Interaction:

GPR120 Receptor: Some derivatives act as agonists for the GPR120 receptor, which is implicated in their antidiabetic effects. google.com

α1-Adrenoceptors: Certain isoindolin-1-one derivatives have been found to have blocking activity towards α1-adrenoceptors. researchgate.net

Metabotropic Glutamate Receptors (mGluR₂/mGluR₃): Novel substituted isoindolin-1-one derivatives have been investigated as potential positive allosteric modulators (PAMs) for these receptors. acs.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of isoindolin-1-one derivatives. These studies have provided valuable insights into how chemical modifications of the isoindolin-1-one scaffold influence biological activity.

For instance, in the development of anti-EV-A71 agents, SAR studies identified 2-phenyl-isoindolin-1-ones as a potent chemotype. researchgate.net The nature of the substituent on the N-aryl group was found to be critical for antiviral activity. researchgate.net

In the context of PI3Kγ inhibition, 3D-QSAR models have been developed to establish a clear structure-activity relationship. nih.govmdpi.com These models have helped in designing new compounds with improved selectivity and potency by identifying key structural features and subsites within the enzyme's active site. mdpi.com

For HDAC inhibitors, SAR studies have shown that the nature of the linker between the isoindolinone cap and the zinc-binding group significantly impacts potency. researchgate.net For example, hybrids with phenyl linkers demonstrated greater HDAC1 potency compared to those with aliphatic linkers. researchgate.net The substitution pattern on the isoindolinone ring also plays a key role; for instance, replacing fluorine with larger atoms like chlorine or a methyl group decreased HDAC1 potency due to steric hindrance. researchgate.net

The tables below provide a summary of the inhibitory activities of selected isoindolin-1-one derivatives against various biological targets.

Table 1: Urease Inhibitory Activity of Selected Isoindolin-1-one Derivatives Data sourced from multiple studies and presented for comparative purposes.

| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 5c | Urease | 10.07 ± 0.28 | Thiourea | 22.01 ± 0.10 |

| 4d | Urease | 1.43 | Thiourea | >22 |

| 5b | Urease | 0.82 ± 0.03 | Thiourea | >22 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: HDAC1 Inhibitory Activity of Selected Isoindolin-1-one Derivatives Data sourced from studies on histone deacetylase inhibitors.

| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| 5a | HDAC1 | 65.6 | Chidamide | N/A |

| 5b | HDAC1 | 65.1 | Chidamide | N/A |

| 13a | HDAC1 | 57.9 | Chidamide | N/A |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Medicinal Chemistry and Drug Discovery Featuring Isoindolin 1 One

Isoindolin-1-one as a Privileged Pharmacophore

The isoindolin-1-one core is recognized as a "privileged structure" in medicinal chemistry. researchgate.netpreprints.org This designation is attributed to its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with diverse biological targets. researchgate.net The scaffold's inherent properties allow for the strategic placement of various functional groups, enabling the fine-tuning of pharmacological activity. nih.gov

The versatility of the isoindolin-1-one framework is evident in the broad spectrum of biological activities exhibited by its derivatives. These include anticancer, antiviral, antipsychotic, antimicrobial, anti-inflammatory, antidiabetic, and cardiovascular effects. nih.gov The isoindoline (B1297411) skeleton is a core component in at least ten commercially available drugs, which are used to treat conditions such as multiple myeloma, hypertension, inflammation, and edema. researchgate.netmdpi.com This wide-ranging therapeutic utility underscores the importance of the isoindolin-1-one motif as a foundational element in the design of novel drugs. nih.govnih.gov

Design and Synthesis of Novel Isoindolin-1-one Analogs for Therapeutic Applications

The design and synthesis of new isoindolin-1-one analogs are driven by the need for more effective and selective therapeutic agents. nih.gov Researchers employ various synthetic methodologies, including both metal-catalyzed and metal-free approaches, to construct and modify the isoindolin-1-one core. researchgate.netnih.gov These strategies often utilize a range of starting materials like benzamides, imidates, and nitriles, with catalysts such as rhodium, palladium, and ruthenium playing key roles. nih.gov

Recent research has focused on creating novel derivatives with specific therapeutic applications:

Histone Deacetylase (HDAC) Inhibitors: A series of new derivatives incorporating the isoindolinone skeleton have been developed as potent HDAC inhibitors for cancer therapy. nih.gov

Antibacterial Agents: Novel isoindolin-1-one derivatives containing piperidine (B6355638) fragments have been designed and synthesized, demonstrating good activity against phytopathogenic bacteria. nih.gov

Antiviral Compounds: By employing a fragment-hopping strategy, researchers have designed 2-aryl-isoindolin-1-one compounds that show potent antiviral activity against Enterovirus 71 (EV-A71). researchgate.net

Anticancer Derivatives: The synthesis of 3-methyleneisoindolin-1-ones has been achieved through methods like the Sn(OTf)₂-catalyzed dehydration condensation of 2-acetylbenzoic acid and primary amines. researchgate.net These intermediates can be further modified to produce compounds with potential anticancer properties. researchgate.net

Quinoline Hybrids: A general synthesis for novel quinoline-based isoindolin-1-one derivatives has also been reported, combining two biologically important heterocyclic systems. doi.org

These examples highlight the chemical tractability of the isoindolin-1-one scaffold, which allows for systematic structural modifications to optimize potency and selectivity for a desired biological target. nih.govresearchgate.net

Molecular Modeling and Docking Studies

Computational techniques are instrumental in understanding the molecular interactions between isoindolin-1-one derivatives and their biological targets. nih.gov Molecular modeling and docking studies provide insights into the binding mechanisms at an atomic level, guiding the rational design of more potent and selective inhibitors. nih.govsemanticscholar.org

Several studies have successfully used these computational approaches:

PI3Kγ Inhibitors: Integrated computational modeling, including molecular docking, molecular dynamics (MD), and 3D-QSAR studies, has been applied to a series of isoindolin-1-one derivatives as inhibitors of phosphoinositol-3-kinase γ (PI3Kγ), a target in gastric carcinoma. nih.gov These studies revealed key binding modalities and physicochemical factors affecting ligand recognition. nih.gov

Urease Inhibitors: To develop new urease inhibitors, molecular docking was used to study the interaction between isoindolin-1-ones fused to barbiturates and the active site of the Jack bean urease enzyme. semanticscholar.orgacs.org The results, which were in good agreement with in vitro tests, indicated that introducing aryl groups helps stabilize the inhibitor in the active site. acs.orgnih.gov

HDAC Inhibitors: Molecular docking was performed to rationalize the high potency of certain isoindolinone derivatives as selective inhibitors for HDAC1-3. nih.gov

Antibacterial Agents: Docking studies of an isoindolin-1-one derivative (Y8) with the protein 2FBW showed that it could fit within the binding pocket through hydrogen bonding and hydrophobic interactions, explaining its antibacterial activity against Xanthomonas oryzae pv oryzae (Xoo). nih.gov

These computational analyses help to predict the binding affinity and orientation of ligands within a target's active site, thereby accelerating the drug discovery process. nih.govresearchgate.net

| Target | Derivative Class | Modeling Technique | Key Finding | Reference |

|---|---|---|---|---|

| PI3Kγ | General Isoindolin-1-ones | Docking, MD, 3D-QSAR | Identified key binding interactions and subsites within the ATP pocket. | nih.gov |

| Urease | Isoindolin-1-ones fused to Barbiturates | Docking | Aryl group introduction stabilizes the inhibitor in the active site. | acs.org |

| HDAC1-3 | General Isoindolin-1-ones | Docking | Rationalized the high potency and selectivity of lead compounds. | nih.gov |

| 2FBW (Xoo protein) | Isoindolin-1-ones with Piperidine | Docking | Compound binds via hydrogen bonding and hydrophobic interactions. | nih.gov |

Preclinical Evaluation of Isoindolin-1-one Derivatives

Following design and synthesis, novel isoindolin-1-one derivatives undergo rigorous preclinical evaluation to determine their biological activity and therapeutic potential. This involves a range of in vitro and in vivo assays to measure efficacy against specific targets and in disease models. nih.govnih.govnih.gov

Significant findings from preclinical studies include:

Urease Inhibition: A synthesized series of 2,3-disubstituted isoindolin-1-ones showed potent urease inhibitory activity. nih.gov One compound, in particular, exhibited an IC₅₀ value of 10.07 ± 0.28 µM, making it over twofold more potent than the standard inhibitor thiourea (B124793). nih.gov Another study on isoindolin-1-ones fused to barbiturates identified a compound with an IC₅₀ of 0.82 ± 0.03 μM. semanticscholar.org

Antiproliferative Activity: Isoindolinone derivatives developed as HDAC inhibitors demonstrated potent antiproliferative activities against several cancer cell lines. nih.gov The most effective compounds, 5a and 5b, showed IC₅₀ values of 65.6 nM and 65.1 nM against HDAC1, respectively. nih.gov N-Substituted isoindoline-1,3-dione derivatives were also tested against blood cancer cell lines, with one compound showing a CC₅₀ of 0.26 μg/mL for Raji cells. researchgate.net

Antibacterial Activity: A series of isoindolin-1-one derivatives with a piperidine moiety were tested against phytopathogenic bacteria. nih.gov Compound Y8 was particularly effective against Xanthomonas oryzae pv oryzae (Xoo), with an EC₅₀ value of 21.3 μg/mL, which was superior to the control drug thiediazole copper. nih.gov

Antiepileptic Efficacy: Novel 2,7-disubstituted isoindolin-1-one derivatives were evaluated as positive allosteric modulators of GABAₐ receptors. nih.gov A lead compound, Cpd48, showed potent in vivo efficacy in mouse seizure models, with an ED₅₀ of 8.20 mg/kg in the sc-PTZ model and 2.68 mg/kg in the MES model. nih.gov

| Therapeutic Area | Compound/Series | Assay/Model | Result (IC₅₀/EC₅₀/ED₅₀) | Reference |

|---|---|---|---|---|

| Urease Inhibition | 2,3-disubstituted isoindolin-1-one (5c) | In vitro urease inhibition | IC₅₀ = 10.07 µM | nih.gov |

| Anticancer (HDAC) | Isoindolinone derivative (13a) | In vitro HDAC1 inhibition | IC₅₀ = 57.9 nM | nih.gov |

| Antibacterial | Isoindolin-1-one with piperidine (Y8) | In vitro activity vs. Xoo | EC₅₀ = 21.3 µg/mL | nih.gov |

| Antiepileptic | 2,7-disubstituted isoindolin-1-one (Cpd48) | In vivo MES seizure model (mouse) | ED₅₀ = 2.68 mg/kg | nih.gov |

Pharmacokinetic and Toxicity Profiling

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its toxicity profile, is a critical step in drug development. For isoindolin-1-one derivatives, these characteristics are assessed using both in silico and experimental methods to predict their behavior in a biological system. nih.govjapsonline.com

In Silico Profiling: Computational tools like SwissADME are frequently used to predict the pharmacokinetic parameters of new isoindolin-1-one derivatives. nih.govnih.gov These programs can estimate properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450. nih.govnih.gov In silico ADME profiling of some synthesized compounds has revealed their drug-likeness properties, identifying them as potential drug candidates. researchgate.net Toxicity prediction software, such as TOPKAT, can assess potential risks like carcinogenicity from the molecular structure alone. japsonline.com

Experimental Studies: In vitro experiments provide crucial data on metabolic stability. For instance, the HDAC inhibitor 5b was shown to have appropriate drug metabolism in human liver microsomes (HLM). nih.gov Further in vivo studies in animal models help determine key pharmacokinetic parameters. The antiepileptic candidate Cpd48 was found to possess desirable plasma pharmacokinetic properties and the ability to penetrate the blood-brain barrier. nih.gov

This early-stage profiling helps to identify candidates with favorable pharmacokinetic characteristics and acceptable toxicity profiles, increasing the likelihood of success in later stages of drug development.

Case Studies of Isoindolin-1-one Containing Drugs and Clinical Candidates

The successful translation of the isoindolin-1-one scaffold from a chemical curiosity to clinically useful drugs validates its status as a privileged pharmacophore. preprints.orgmdpi.com Besides the well-known phthalimide-containing drugs (a related isoindoline-1,3-dione structure) like Thalidomide (B1683933), several important drugs feature the mono-oxidized isoindolin-1-one core. mdpi.com Examples include Lenalidomide (B1683929), used for multiple myeloma, and the anti-inflammatory agent Indoprofen (B1671935). preprints.orgmdpi.com

Chlortalidone is a prominent example of a successful drug built upon the isoindolin-1-one framework. mdpi.com It is a long-acting, thiazide-like diuretic used extensively for the management of hypertension and edema. drugs.comnih.govdrugs.com

Chemical Structure: The chemical structure of Chlortalidone features an isoindolin-1-one core with hydroxy and substituted aryl groups at the 3-position. mdpi.comdrugs.com The attached aryl ring is further functionalized with essential chloro and sulfonamide groups that contribute to its diuretic activity. mdpi.com

Mechanism of Action: Chlortalidone exerts its therapeutic effect by inhibiting the sodium chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubule of the kidney. nih.gov This action prevents the reabsorption of salt and water, leading to increased diuresis, a reduction in extracellular fluid volume, and consequently, a lowering of blood pressure. nih.gov

Pharmacokinetics: A key feature of Chlortalidone is its prolonged duration of action, with effects lasting up to 72 hours. drugs.com It has a long elimination half-life of approximately 40 hours. drugs.com The drug is also highly bound to plasma proteins (about 75%), particularly to carbonic anhydrase in erythrocytes. drugs.com The majority of the drug is excreted unchanged by the kidneys. drugs.com Its efficacy and favorable pharmacokinetic profile have established it as a first-line agent for treating hypertension. nih.govnih.gov

JM-1232(-) as a Sedative-Hypnotic Agent

JM-1232(-) is a novel, water-soluble isoindolin-1-one derivative that has been investigated as a sedative-hypnotic agent and a potential anesthetic. nih.govpnas.org Structurally distinct from traditional benzodiazepines, it is classified as a nonbenzodiazepine hypnotic. nih.gov Its mechanism of action, however, is similar to that of benzodiazepines, as it demonstrates a high affinity for the benzodiazepine (B76468) binding site on γ-aminobutyric acid A (GABAA) receptors. wikipedia.org

Research has shown that JM-1232(-) enhances synaptic inhibition, a key process in sedation and hypnosis. wikipedia.org By binding to GABAA receptors, it potentiates the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions into neurons, hyperpolarizing the cell membrane and making it less likely to fire an action potential, thus producing a calming and sleep-inducing effect.

In preclinical studies, JM-1232(-) has demonstrated not only sedative-hypnotic effects but also antinociceptive (pain-relieving) properties. When administered intrathecally in rat models, it was found to alleviate both acute thermal and inflammatory pain, an effect that was antagonized by the benzodiazepine receptor antagonist, flumazenil. This suggests that its analgesic effects are also mediated through the benzodiazepine-GABAA receptor system in the spinal cord. Human studies have explored the sedative effects of JM-1232(-) infusions, indicating a favorable hemodynamic safety profile. nih.gov The combination of JM-1232(-) with propofol (B549288) has been shown to have a supra-additive hypnotic effect, potentially allowing for reduced doses of propofol and faster recovery times.

Table 1: Research Findings for JM-1232(-)

| Aspect | Finding | Citation(s) |

|---|---|---|

| Drug Class | Nonbenzodiazepine sedative-hypnotic | nih.gov |

| Mechanism of Action | Binds to benzodiazepine site on GABAA receptors, enhancing synaptic inhibition. | wikipedia.org |

| Observed Effects | Sedative, hypnotic, antinociceptive. | nih.gov |

| Key Research | Demonstrated antinociceptive effects in rats, antagonized by flumazenil. | |

| Human studies showed fair hemodynamic safety. | nih.gov | |

| Combination with propofol shows supra-additive hypnotic effects. |

Indoprofen for Inflammatory Conditions

Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the phenylpropionic acid class and incorporates an isoindolin-1-one moiety in its structure. It was developed for its analgesic and anti-inflammatory properties. The primary mechanism of action for indoprofen, like other NSAIDs, is the inhibition of prostaglandin (B15479496) biosynthesis. It achieves this by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

Preclinical studies demonstrated that indoprofen was effective at inhibiting acute and subchronic inflammation at low doses. Clinical research in patients with cancer pain showed that indoprofen was an effective analgesic, with a dose-related effect comparable to aspirin (B1665792) but at a much lower dose. Despite its efficacy, indoprofen was withdrawn from the global market in the 1980s due to post-marketing reports of severe gastrointestinal bleeding.